molecular formula C12H17NO B2585660 2-(2-Methoxyphenyl)piperidine CAS No. 118577-00-7

2-(2-Methoxyphenyl)piperidine

Cat. No.: B2585660
CAS No.: 118577-00-7
M. Wt: 191.274
InChI Key: ZZBFEVGWWXDHPT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)piperidine is a chemical compound with the molecular formula C12H17NO It is a piperidine derivative where the piperidine ring is substituted with a 2-methoxyphenyl group

Biochemical Analysis

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with.

Cellular Effects

Piperidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(2-Methoxyphenyl)piperidine is not well-defined. Piperidine derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Piperidine derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Piperine, a piperidine alkaloid, has been studied in animal models, and it was found that the effects varied with different dosages .

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Piperidine derivatives are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)piperidine typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Methoxyphenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting the NMDA receptor, the compound can modulate neurotransmission and potentially exert neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methoxyphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity and ability to cross the blood-brain barrier, making it a valuable compound for neurological research .

Biological Activity

2-(2-Methoxyphenyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including interactions with various receptors, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a 2-methoxyphenyl group. This structural configuration is significant for its biological activity, as the methoxy group can influence pharmacokinetics and receptor interactions.

PropertyValue
Molecular FormulaC12_{12}H17_{17}N
Molecular Weight191.27 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents

Pharmacological Profile

Research indicates that this compound exhibits notable pharmacological activities, particularly in the following areas:

  • Antidepressant Effects : Studies have shown that this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties.
  • Antinociceptive Activity : Animal models have demonstrated that the compound can reduce pain responses, indicating its potential as an analgesic agent.
  • Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with various receptors:

  • Serotonin Receptors : The compound has been shown to act as a partial agonist at certain serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety .
  • Dopamine Receptors : It also exhibits affinity for dopamine receptors, which may contribute to its effects on mood and cognition.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Analgesic Properties Investigation

Another research effort focused on the analgesic properties of this compound. In a controlled experiment involving pain models (e.g., formalin test), results showed that administration of this compound resulted in reduced pain scores compared to control groups.

Properties

IUPAC Name

2-(2-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBFEVGWWXDHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118577-00-7
Record name 2-(2-methoxyphenyl)piperidine
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